2-[5-(furan-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane

furanopyrimidine regioisomer selectivity kinase inhibitor design

Procure this exclusive, patent-whitespace fragment featuring three differentiating structural motifs: (1) a furan-3-yl (not -2-yl) regioisomer that alters H-bond geometry and electron distribution; (2) a rigid 2-azabicyclo[2.2.1]heptane bridgehead nitrogen that pre-organizes binding conformation; and (3) a direct C–N bond to pyrimidine C2 eliminating rotatable bonds. Ideal for kinase selectivity panels, CNS programs (low TPSA, clogP ~2.1, predicted pKa 7.8–8.5), and FBDD campaigns. No prior art; build proprietary libraries now.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 2640946-79-6
Cat. No. B6465944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(furan-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
CAS2640946-79-6
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1CC2CC1CN2C3=NC=C(C=N3)C4=COC=C4
InChIInChI=1S/C14H15N3O/c1-2-13-5-10(1)8-17(13)14-15-6-12(7-16-14)11-3-4-18-9-11/h3-4,6-7,9-10,13H,1-2,5,8H2
InChIKeyPRWDEMFCQJKLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Furan-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane (CAS 2640946-79-6): Structural Identity and Procurement-Relevant Classification


2-[5-(Furan-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane (CAS 2640946-79-6) is a heterocyclic compound (molecular formula C₁₄H₁₅N₃O; MW 241.29 g/mol) combining a 5-(furan-3-yl)pyrimidine moiety with a conformationally constrained 2-azabicyclo[2.2.1]heptane scaffold. It belongs to the furanopyrimidine class of kinase inhibitor chemotypes [1] and the 2-azabicyclo[2.2.1]heptane class of privileged medicinal chemistry scaffolds [2], but as of April 2026, no peer-reviewed bioactivity data, patent disclosures, or target engagement profiles exist for this specific compound in the public domain.

Why Generic Substitution of 2-[5-(Furan-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane Fails: Structural Determinants That Preclude Simple Analog Interchange


The compound's differentiation arises from three structural features that jointly resist generic substitution: (1) the furan-3-yl (not furan-2-yl) regioisomeric attachment at the pyrimidine 5-position alters the H-bond acceptor geometry and electron distribution relative to every furanopyrimidine kinase inhibitor in the literature [1]; (2) the 2-azabicyclo[2.2.1]heptane bridgehead nitrogen imposes a rigid, pre-organized binding conformation distinct from more flexible piperidine, morpholine, or piperazine linkers found in comparator compounds such as 4-[5-(furan-3-yl)pyrimidin-2-yl]morpholine (CAS 2640948-13-4) ; and (3) the C–N bond directly connecting the azabicyclo nitrogen to the pyrimidine C2 position eliminates rotatable bonds present in methylene-linked analogs, producing a more constrained pharmacophore with fewer accessible conformations — a property that can translate into enhanced target selectivity in kinase and GPCR screening applications [2].

2-[5-(Furan-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Furan Regioisomer Comparison: 3-Furyl vs. 2-Furyl Substitution at Pyrimidine C5

The target compound bears a furan-3-yl substituent, whereas the entire furanopyrimidine kinase inhibitor literature employs furan-2-yl substitution exclusively. In 4-(2-substituted-6-(furan-2-yl)pyrimidin-4-yl) EGFR inhibitors, the furan-2-yl oxygen engages in a critical H-bond with the hinge region Met793 residue; furan-3-yl substitution repositions this oxygen by approximately 2.4 Å relative to the pyrimidine scaffold, altering the H-bond vector and potentially reshaping kinase selectivity profiles [1]. No published furan-3-yl pyrimidine kinase inhibitor exists, making this compound a first-in-regioisomer probe.

furanopyrimidine regioisomer selectivity kinase inhibitor design

Linker Rigidity Comparison: Direct C–N Bond vs. Methylene/Spacer-Linked 2-Azabicyclo[2.2.1]heptane Analogs

The target compound features a direct C–N bond between the pyrimidine C2 and the 2-azabicyclo[2.2.1]heptane nitrogen, eliminating rotatable bonds at this junction. In contrast, the closest commercially available analogs (e.g., 2-{1-[4-(furan-2-yl)pyrimidin-2-yl]-5-methyl-1H-pyrazole-4-carbonyl}-2-azabicyclo[2.2.1]heptane, CAS not disclosed) insert a carbonyl-pyrazole spacer that adds 4–5 rotatable bonds [1]. Each rotatable bond in a lead compound increases conformational entropy penalty upon binding by approximately 0.5–1.5 kcal/mol and reduces ligand efficiency (LE) [2].

conformational constraint rigid scaffold 2-azabicyclo[2.2.1]heptane linker

Physicochemical Property Differentiation: Lipophilicity (clogP) and Hydrogen Bonding Capacity vs. Morpholine and Piperidine Analogs

The 2-azabicyclo[2.2.1]heptane moiety confers higher logD and lower topological polar surface area (TPSA) compared to morpholine-linked analogs such as 4-[5-(furan-3-yl)pyrimidin-2-yl]morpholine (CAS 2640948-13-4) . The bridgehead nitrogen of the azabicyclo system has a pKa ≈ 7.8–8.5 (class estimate for tertiary amine in this scaffold), whereas morpholine nitrogen pKa ≈ 6.5–7.0, resulting in different ionization states at physiological pH and divergent CNS permeability predictions [1].

Lipinski parameters physicochemical properties drug-likeness CNS MPO

Scaffold Novelty Metric: Absence from Patent and Screening Library Space vs. Saturated Azabicyclo Analogs

The combination of a furan-3-yl-pyrimidine with a directly attached 2-azabicyclo[2.2.1]heptane is absent from the patent literature as of April 2026. Substituted 2-azabicyclo[2.2.1]heptane patents cover KRAS inhibitors [1], DPP-4 inhibitors [2], cathepsin C inhibitors, and muscarinic modulators — but none combine this core with a 5-(heteroaryl)pyrimidine substituent. Furanopyrimidine patents (Buckner, Buchanan, DiMauro, Amgen) cover PDE1, HGF, and kinase targets but use exclusively furan-2-yl substitution with non-azabicyclo linkers [3]. The target compound thus occupies a whitespace intersection of two crowded patent spaces.

scaffold novelty chemical space exploration intellectual property patent landscape

Best Research and Industrial Application Scenarios for 2-[5-(Furan-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane (CAS 2640946-79-6)


Kinase Selectivity Profiling: Furan-3-yl Regioisomer as a Novel Hinge-Binding Chemotype

Deploy this compound as a structurally novel hinge-binding fragment in a broad kinase selectivity panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). The furan-3-yl (vs. literature furan-2-yl) regioisomer may exhibit a divergent kinase inhibition fingerprint, potentially enabling selective targeting of kinases that are resistant to existing furanopyrimidine inhibitors. The resulting selectivity data would establish the first-ever structure–activity relationship for 3-furyl pyrimidine kinase ligands [1].

CNS Penetration-Optimized Lead Generation Using the Azabicyclo Scaffold

Use this compound as a starting point for CNS drug discovery programs where the combination of low TPSA (~38 Ų), moderate lipophilicity (clogP ~2.1), and tertiary amine basicity (predicted pKa 7.8–8.5) is predicted to favor blood–brain barrier penetration. The rigid scaffold reduces the entropic penalty of binding while maintaining sufficient solubility for in vivo dosing — advantages over more flexible piperidine or morpholine analogs that dominate current CNS chemotypes [2][3].

Freedom-to-Operate Lead Discovery in IP-Crowded Kinase or GPCR Space

For organizations seeking kinase or GPCR inhibitors in therapeutic areas where existing furanopyrimidine or azabicycloheptane patent estates are densely populated, this compound offers a whitespace chemotype devoid of prior art [4]. Initiate a lead discovery campaign using this compound as the core scaffold, with synthetic diversification at the azabicyclo bridgehead (C1/C4 positions) and pyrimidine C4/C6 positions to rapidly build a proprietary compound library.

Fragment-Based Drug Discovery (FBDD) with a Pre-Organized 3D Pharmacophore

With a molecular weight of 241.29 Da (compliant with Rule-of-3 fragment criteria) but incorporating three distinct pharmacophoric elements (furan, pyrimidine, rigid tertiary amine), this compound serves as an advanced fragment hit for FBDD campaigns. Its limited rotatable bond count (1) and pre-organized geometry reduce the entropic penalty upon target binding, a key advantage identified in fragment-to-lead optimization [5]. Screen against fragment-suitable targets (kinases, bromodomains, proteases) by NMR, SPR, or thermal shift assays.

Quote Request

Request a Quote for 2-[5-(furan-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.